Benzyl beta-d-glucopyranoside
Overview
Description
Benzyl beta-D-glucopyranoside is a biochemical compound used extensively in glycobiology research. It is a type of beta-D-glucoside where the hydroxy group at position 1 is substituted by a benzyloxy group . This compound is significant in studying the structure, synthesis, biology, and evolution of sugars, involving carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Benzyl Beta-D-Glucopyranoside is a β-D-glucoside . It has been found to interact with the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .
Mode of Action
It is known that β-d-glucosides interact with their targets through a process called glycosylation . In the case of SGLT1, this compound may influence the transporter’s function, potentially affecting glucose absorption .
Biochemical Pathways
Given its interaction with sglt1, it is likely involved in the regulation of glucose metabolism
Pharmacokinetics
It has been observed that the compound is absorbed in the intestines This suggests that it may have good bioavailability
Result of Action
Given its interaction with sglt1, it may influence glucose absorption and metabolism . This could potentially lead to changes in blood glucose levels, which could be beneficial in the management of conditions like postprandial hyperglycemia .
Biochemical Analysis
Biochemical Properties
Benzyl Beta-D-Glucopyranoside interacts with a range of enzymes, including glycoside hydrolases, glycosyltransferases, and glycosyl hydrolases . These enzymes catalyze the hydrolysis of this compound, yielding a β-D-glucopyranose molecule and a benzyl alcohol moiety .
Cellular Effects
It has been suggested that it may have a role in relieving tension in experimental menopausal model rats caused by ether stress .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by various enzymes. The hydrolysis process yields a β-D-glucopyranose molecule and a benzyl alcohol moiety . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
Metabolic Pathways
It is known to be a metabolite in various plant species , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl beta-D-glucopyranoside can be synthesized through various methods. One common approach involves the coupling of benzyl alcohol with beta-D-glucose under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes like glycosyltransferases can catalyze the transfer of a glucose moiety from a donor molecule to benzyl alcohol, producing this compound under mild conditions. This method is preferred for its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The compound can be reduced to form benzyl alcohol and glucose.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, glucose.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Employed in glycobiology to investigate the role of glycans in biological systems.
Medicine: Explored for its potential in developing glycoside-based drugs, particularly for targeting glucose transporters.
Comparison with Similar Compounds
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Phenyl beta-D-glucopyranoside
- Methyl beta-D-glucopyranoside
Comparison: Benzyl beta-D-glucopyranoside is unique due to its benzyloxy group, which imparts distinct chemical properties and biological activities. Compared to other glucopyranosides, it has a higher affinity for certain molecular targets, such as SGLT1, making it more effective in specific applications like glucose transport inhibition .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962864 | |
Record name | Benzyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-12-5 | |
Record name | Benzyl glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL .BETA.-D-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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